molecular formula C29H41Cl2NO B13805726 2-(Hexadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-22-0

2-(Hexadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B13805726
CAS No.: 80018-22-0
M. Wt: 490.5 g/mol
InChI Key: XLVSIZSOKHPZHT-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol is an organochlorine compound that belongs to the class of chlorophenols. Chlorophenols are known for their use in various industrial applications, including as pesticides, herbicides, and disinfectants . This specific compound is characterized by the presence of two chlorine atoms and a hexadecylimino group attached to a phenol ring, making it a unique and versatile chemical.

Preparation Methods

The synthesis of 4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol typically involves nucleophilic aromatic substitution reactions. The process begins with the chlorination of phenol to introduce chlorine atoms at specific positions on the aromatic ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activities, leading to antimicrobial effects. Its molecular targets include enzymes involved in cell wall synthesis and membrane integrity, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol can be compared with other chlorophenols such as:

Properties

CAS No.

80018-22-0

Molecular Formula

C29H41Cl2NO

Molecular Weight

490.5 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-hexadecylcarbonimidoyl]phenol

InChI

InChI=1S/C29H41Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-32-29(25-18-15-16-19-27(25)31)26-23-24(30)20-21-28(26)33/h15-16,18-21,23,33H,2-14,17,22H2,1H3

InChI Key

XLVSIZSOKHPZHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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